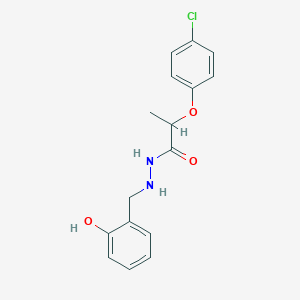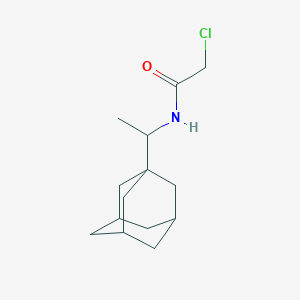![molecular formula C15H12ClNO2S B353011 3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one CAS No. 842956-83-6](/img/structure/B353011.png)
3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
Mechanism of Action
Target of Action
The compound “3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one” is primarily targeted towards Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .
Mode of Action
The compound interacts with its target, PTP1B, by inhibiting its activity . This inhibition is achieved through the compound binding in the catalytic and second aryl binding site of the PTP1B . The interaction results in changes to the insulin and leptin signaling pathways, potentially improving the body’s response to these hormones .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the insulin and leptin signaling pathway . By inhibiting PTP1B, the compound can enhance the signaling of these hormones, which are crucial for the regulation of glucose and energy homeostasis in the body .
Pharmacokinetics
The compound’s efficacy in in vivo studies suggests that it has suitable bioavailability .
Result of Action
The compound exhibits good PTP1B inhibitory activity and anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . This suggests that the compound’s action results in improved glucose regulation and energy homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one typically involves the reaction of 2-aminobenzothiazole with 2-(2-chlorophenoxy)ethyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4 in acidic or basic medium.
Reduction: NaBH4, LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Known for their biological activities and used in medicinal chemistry.
Other benzothiazole derivatives: Exhibit similar biological properties and are used in various research applications.
Uniqueness
3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its chlorophenoxy group allows for further functionalization, making it a versatile compound for research and development .
Properties
IUPAC Name |
3-[2-(2-chlorophenoxy)ethyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S/c16-11-5-1-3-7-13(11)19-10-9-17-12-6-2-4-8-14(12)20-15(17)18/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQIMKIMAPSSIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCOC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352937.png)


![3-methoxy-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B352943.png)
![2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B352946.png)
![1-(4-Chlorophenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B352947.png)

![3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352954.png)
![N-(1-adamantyl)-3-nitro-4-[4-(phenylsulfonyl)-1-piperazinyl]benzamide](/img/structure/B352955.png)
![3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352959.png)
![3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352960.png)



